molecular formula C8H6ClFO3 B3047549 Methyl 4-chloro-2-fluoro-5-hydroxybenzoate CAS No. 141852-67-7

Methyl 4-chloro-2-fluoro-5-hydroxybenzoate

Cat. No.: B3047549
CAS No.: 141852-67-7
M. Wt: 204.58
InChI Key: NLLMPNMMMLGFLB-UHFFFAOYSA-N
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Description

Historical Context and Significance of Substituted Benzoate (B1203000) Esters in Chemical Science

Substituted benzoate esters have a long and storied history in the field of chemistry. Simple benzoate esters, such as methylparaben, have been widely utilized as preservatives in the food, cosmetic, and pharmaceutical industries due to their antimicrobial properties. nih.gov The foundational structure of benzoic acid, a simple aromatic carboxylic acid, has served as a fundamental building block in organic synthesis for centuries. chemscene.com The introduction of various substituents to the benzene (B151609) ring allows for the fine-tuning of the molecule's electronic and steric properties, leading to a vast library of compounds with tailored functionalities. These modifications can influence reactivity, biological activity, and physical characteristics, making substituted benzoate esters a versatile scaffold in drug discovery and materials science.

Rationale for Investigating Methyl 4-chloro-2-fluoro-5-hydroxybenzoate

The specific compound, this compound, presents a compelling case for investigation due to its polysubstituted nature. The presence of both chloro and fluoro groups, in addition to a hydroxyl group, suggests a unique combination of electronic and hydrogen-bonding capabilities. Halogen atoms can significantly alter the acidity of the hydroxyl group and the reactivity of the aromatic ring towards electrophilic and nucleophilic substitution. libretexts.org The fluorine atom, in particular, is of interest for its ability to form strong bonds and influence molecular conformation, which can be advantageous in the design of bioactive molecules. The chlorine atom adds another layer of complexity, potentially serving as a site for further chemical modification. Understanding the interplay of these substituents is crucial for unlocking the potential of this molecule as a versatile building block in organic synthesis or as a lead compound in medicinal chemistry. cymitquimica.com

Overview of Current Research Trends in Polyhalogenated Aromatic Compounds with Hydroxyl Functionalities

Current research into polyhalogenated aromatic compounds (PHAs) with hydroxyl functionalities is multifaceted, touching upon areas of environmental science, toxicology, and synthetic chemistry. Many PHAs are recognized as persistent organic pollutants, and their environmental fate and toxicological profiles are areas of intense study. mdpi.comscience.gov From a synthetic perspective, the focus is on developing selective and efficient methods for the synthesis of complex halogenated molecules. The presence of a hydroxyl group on a polyhalogenated aromatic ring provides a handle for further functionalization and can participate in directing the regioselectivity of subsequent reactions. There is a growing interest in the unique biological activities of such compounds, with researchers exploring their potential as enzyme inhibitors, antimicrobial agents, and intermediates in the synthesis of more complex pharmaceutical agents.

Scope and Objectives of Academic Inquiry into this compound

The primary objective of academic inquiry into this compound is to thoroughly characterize its chemical and physical properties. A significant focus of research is on the development of efficient and scalable synthetic routes to access this molecule. Given the limited availability of detailed research on this specific compound, a key goal is to establish a foundational understanding of its reactivity and potential as a versatile chemical intermediate. The exploration of its utility as a building block for the synthesis of novel heterocyclic compounds and other more complex molecular architectures is a logical progression of this research. While direct applications are yet to be extensively reported, its structural similarity to other bioactive halogenated phenols suggests that investigation into its potential medicinal or agrochemical properties would be a worthwhile endeavor.

Chemical and Physical Properties of this compound

While extensive experimental data for this compound is not widely available in peer-reviewed literature, its fundamental properties can be predicted based on its structure and comparison with analogous compounds.

PropertyValue
Molecular Formula C₈H₆ClFO₃ cymitquimica.com
Molecular Weight 204.58 g/mol cymitquimica.com
Appearance Expected to be a solid at room temperature
Solubility Likely soluble in common organic solvents
Purity Commercially available with a purity of at least 95% cymitquimica.com

Synthesis and Manufacturing

Detailed, peer-reviewed synthetic procedures for this compound are not readily found in the public domain. However, a plausible synthetic route can be postulated based on established organic chemistry principles. A likely approach would involve the esterification of the corresponding carboxylic acid, 4-chloro-2-fluoro-5-hydroxybenzoic acid. This precursor could potentially be synthesized through a multi-step sequence involving halogenation and other functional group manipulations of a simpler benzoic acid derivative. For instance, a synthetic strategy could start from a readily available fluoronitrobenzene derivative, followed by chlorination, reduction of the nitro group, diazotization, and subsequent functional group transformations to install the hydroxyl and carboxyl moieties. google.com

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, MS) for this compound is not widely published. However, based on its structure, the following characteristic signals would be expected:

¹H NMR: Signals corresponding to the aromatic protons, the hydroxyl proton, and the methyl ester protons. The coupling patterns of the aromatic protons would be influenced by the fluorine and other substituents.

¹³C NMR: Resonances for the carbonyl carbon of the ester, the aromatic carbons (with C-F and C-Cl couplings), and the methyl carbon of the ester.

IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and C-halogen stretches.

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine.

Research Applications and Potential Uses

Given its structure as a polyfunctionalized aromatic compound, this compound holds potential as a valuable building block in organic synthesis. The presence of multiple reactive sites—the aromatic ring, the hydroxyl group, and the ester—allows for a variety of chemical transformations.

It could serve as a precursor for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The specific substitution pattern may impart unique biological activities, making it a candidate for screening in drug discovery programs. For example, halogenated phenols are known to exhibit a range of biological effects, and this compound could be explored for its potential as an antimicrobial, antifungal, or enzyme-inhibiting agent. The related compound, 4-Chloro-2-fluoro-5-nitrobenzoic acid, has been investigated as a building block for the solid-phase synthesis of various heterocyclic scaffolds, suggesting a similar utility for the title compound. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-chloro-2-fluoro-5-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO3/c1-13-8(12)4-2-7(11)5(9)3-6(4)10/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLMPNMMMLGFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701267789
Record name Methyl 4-chloro-2-fluoro-5-hydroxybenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141852-67-7
Record name Methyl 4-chloro-2-fluoro-5-hydroxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141852-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-chloro-2-fluoro-5-hydroxybenzoate
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URL https://comptox.epa.gov/dashboard/DTXSID701267789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Route Development for Methyl 4 Chloro 2 Fluoro 5 Hydroxybenzoate

Retrosynthetic Analysis of Methyl 4-chloro-2-fluoro-5-hydroxybenzoate

A retrosynthetic analysis of this compound provides a logical framework for devising a synthetic plan by breaking down the target molecule into simpler, commercially available starting materials. The primary disconnections for this molecule involve the ester linkage and the aromatic substitutions.

The ester can be disconnected to reveal the corresponding carboxylic acid, 4-chloro-2-fluoro-5-hydroxybenzoic acid, and methanol (B129727). This disconnection is based on the well-established Fischer-Speier esterification reaction.

Further disconnection of the functional groups on the aromatic ring is guided by the principles of electrophilic and nucleophilic aromatic substitution, as well as directing group effects. A plausible retrosynthetic pathway could start from a more simply substituted benzene (B151609) derivative. One strategic approach involves the late-stage introduction of the hydroxyl group. This can be achieved from an amino group via a diazotization-hydrolysis sequence (Sandmeyer-type reaction). This leads back to a substituted aniline (B41778) precursor.

The chloro and fluoro groups can be envisioned as being introduced through electrophilic halogenation reactions, with their positions dictated by the directing effects of the other substituents present on the ring at each stage. A possible starting material could be a fluorinated aromatic compound, which then undergoes sequential chlorination, nitration (as a precursor to the amine), reduction, diazotization, and finally esterification.

A simplified retrosynthetic scheme is presented below:

Figure 1: Retrosynthetic Analysis of this compound

This analysis suggests a forward synthesis commencing with a substituted toluene, followed by a series of regioselective aromatic functionalizations and final esterification.

Classical Synthetic Approaches for Benzoate (B1203000) Esters with Polyhalogenation and Hydroxylation

The synthesis of polysubstituted benzoate esters like this compound relies on a toolbox of classical organic reactions. The successful application of these methods depends on understanding the interplay of substituent effects on the reactivity and regioselectivity of the aromatic ring.

The final step in the proposed synthesis is the esterification of 4-chloro-2-fluoro-5-hydroxybenzoic acid. Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method.

Optimization of this reaction is often necessary to achieve high yields, especially with substituted benzoic acids where steric hindrance or electronic effects can influence reactivity. Key parameters for optimization include the choice of catalyst, reaction temperature, and the removal of water to drive the equilibrium towards the product.

Table 1: Common Conditions for Fischer-Speier Esterification

ParameterConditionsRationale
Alcohol Methanol (often used in excess as the solvent)Drives the equilibrium towards the ester product.
Catalyst Concentrated H₂SO₄, HCl, p-TsOH, solid acid catalystsProtic acids protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
Temperature RefluxIncreases the reaction rate.
Water Removal Azeotropic distillation (e.g., with toluene), use of a Dean-Stark apparatus, or a drying agentRemoves the water byproduct, shifting the equilibrium to favor ester formation.

Recent studies have also explored the use of solid acid catalysts, such as modified montmorillonite (B579905) K10 clay, for the solvent-free esterification of substituted benzoic acids, offering a greener alternative to traditional methods. researchgate.net For fluorinated aromatic carboxylic acids, heterogeneous catalysts like UiO-66-NH2 have been shown to be effective in promoting esterification with methanol. rsc.org

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This strategy utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position, creating a nucleophilic aryl-lithium species that can then react with an electrophile.

In the context of synthesizing precursors to this compound, DoM could be employed to introduce substituents at specific positions. For instance, a fluorine atom can act as a directing group. semanticscholar.org The carboxylic acid group itself can also serve as a DMG, although its directing ability is of intermediate strength compared to other functional groups. rsc.orgresearchgate.net Competition experiments have shown that in meta-substituted benzoic acids, chloro and fluoro groups can work in concert with the carboxylic acid to direct metalation. rsc.orgresearchgate.net

Table 2: Hierarchy of Common Directing Metalation Groups (Strongest to Weakest)

Directing Group
-CONR₂
-SO₂NR₂
-O-CONR₂
-CH₂NR₂
-OMe
-F
-COOH

The choice of the organolithium reagent and reaction conditions is crucial for the success of DoM. For example, treatment of unprotected 2-methoxybenzoic acid with s-BuLi/TMEDA leads to deprotonation exclusively at the position ortho to the carboxylate. nih.gov

The introduction of the chloro and fluoro groups onto the benzene ring is typically achieved through electrophilic aromatic substitution (SEAr). The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the ring. The hydroxyl group is a strongly activating ortho-, para-director, while halogens are deactivating but also ortho-, para-directing. The carboxyl group (or its ester form) is a deactivating, meta-director. Careful sequencing of the substitution reactions is therefore essential to achieve the desired substitution pattern.

Nucleophilic aromatic substitution (SNAr) offers an alternative pathway for functionalization, particularly on electron-deficient aromatic rings. wikipedia.orgmasterorganicchemistry.com For an SNAr reaction to proceed, the ring must be activated by at least one strong electron-withdrawing group (such as a nitro group) positioned ortho or para to a good leaving group (like a halide). libretexts.org In the synthesis of the target molecule, an SNAr reaction could potentially be used to introduce the hydroxyl group by displacing a fluoride (B91410) or chloride ion on a suitably activated precursor, for instance, a dinitro- or cyano-substituted dihalobenzene. researchgate.net

The introduction of chlorine and fluorine onto the aromatic ring is a critical aspect of the synthesis.

Chlorination is typically achieved via electrophilic aromatic substitution using Cl₂ with a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃). The regioselectivity is determined by the directing effects of the existing substituents.

Fluorination via direct electrophilic substitution with F₂ is highly exothermic and difficult to control. Therefore, alternative methods are often employed. The Balz-Schiemann reaction, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt, is a classical method for introducing fluorine. More modern approaches utilize electrophilic fluorinating reagents such as N-fluoropyridinium salts or Selectfluor®.

Regioselective halogenation can also be achieved using N-halosuccinimides (NCS, NBS, NIS) in solvents like hexafluoroisopropanol (HFIP), which can enhance reactivity and selectivity. organic-chemistry.orgnih.gov

Several strategies exist for the introduction of the hydroxyl group onto the aromatic ring.

One common method involves the diazotization of an aromatic amine followed by hydrolysis , often referred to as a Sandmeyer-type reaction. wikipedia.orglscollege.ac.inbyjus.comsynarchive.com This involves converting a primary aromatic amine to a diazonium salt with nitrous acid (generated in situ from NaNO₂ and a strong acid), which is then heated in water to yield the corresponding phenol (B47542). This is a versatile method as the amino group can be introduced via the reduction of a nitro group, which in turn can be installed by electrophilic nitration.

A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid utilizes this very sequence: nitration, reduction of the nitro group to an amine, diazotization, and subsequent hydrolysis to afford the hydroxyl group. researchgate.net A similar strategy could be applied to the synthesis of 4-chloro-2-fluoro-5-hydroxybenzoic acid.

Another approach is the oxidation of an organoboron compound . An arylboronic acid, which can be prepared via directed ortho-metalation or other methods, can be oxidized to the corresponding phenol using reagents such as hydrogen peroxide and a base.

Direct oxidation of the aromatic ring to introduce a hydroxyl group is generally challenging and often lacks regioselectivity, unless specific activating groups are present. However, the oxidation of alkyl side chains on an aromatic ring is a well-established method for synthesizing benzoic acids. For example, substituted toluenes can be oxidized to the corresponding benzoic acids using strong oxidizing agents like KMnO₄ or through catalytic aerobic oxidation. organic-chemistry.orgthieme-connect.comthieme.dersc.org

Finally, phenols can be synthesized directly from other phenols through ipso-oxidative aromatic substitution processes, offering a metal-free route to anilines and subsequently, through diazotization, to other functional groups. researchgate.netrsc.orgescholarship.orgresearchgate.net

Modern and Sustainable Synthetic Methodologies

The synthesis of highly functionalized aromatic compounds like this compound has evolved significantly, moving towards more efficient and environmentally benign processes. Modern approaches prioritize catalytic methods, green chemistry principles, and advanced reactor technologies to optimize reactions.

Transition metal-catalyzed reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds, offering high selectivity and efficiency in the synthesis of complex aromatic molecules. rsc.orgsnnu.edu.cn While specific catalytic routes for this compound are not extensively detailed in public literature, established methodologies for the functionalization of phenols and benzoates provide a clear framework for potential synthetic pathways.

Palladium, copper, and ruthenium are among the most versatile metals for catalyzing cross-coupling reactions. researchgate.net For instance, a plausible strategy could involve the late-stage introduction of the chloro or hydroxyl group onto a pre-formed methyl fluoro-hydroxybenzoate scaffold. Methodologies such as Pd- or Cu-catalyzed Ullmann-type hydroxylation could be employed for this purpose. rsc.org Another approach involves the direct C-H functionalization of a simpler phenol precursor, which is an increasingly attractive strategy due to its atom economy. rsc.orgsnnu.edu.cn

Key transition metal-catalyzed reactions applicable to the synthesis of substituted benzoates include:

Suzuki Coupling: Formation of C-C bonds, potentially useful for building a substituted benzene ring from smaller fragments.

Buchwald-Hartwig Amination/Etherification: Formation of C-N or C-O bonds, which could be adapted for introducing the hydroxyl group.

Direct C-H Activation: A highly atom-economical method for introducing functional groups directly onto the aromatic ring, avoiding the need for pre-functionalized starting materials like aryl halides or boronic acids. rsc.org

The choice of catalyst, ligand, and reaction conditions is crucial for achieving high regioselectivity and yield, particularly with a polysubstituted ring where multiple reaction sites are available.

Table 1: Potential Transition Metal-Catalyzed Reactions for Synthesis

Reaction Type Catalyst Example Potential Application in Synthesis
C-H Hydroxylation Palladium (Pd) complexes Direct introduction of the hydroxyl group onto a 4-chloro-2-fluorobenzoate (B8447827) precursor.
Ullmann Condensation Copper (Cu) salts Formation of the C-O bond for the hydroxyl group using an aryl halide precursor. rsc.org

Green chemistry principles aim to reduce the environmental impact of chemical processes. oiccpress.com In the context of synthesizing this compound, these principles can be applied in several ways:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. C-H activation is a prime example of an atom-economical reaction. rsc.org

Use of Catalysis: Catalytic reagents are preferred over stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. oiccpress.com The transition metal-catalyzed routes discussed above align with this principle.

Use of Renewable Feedstocks: Exploring starting materials derived from renewable sources, such as bio-based phenols from lignin, can reduce reliance on fossil fuels. mdpi.comrsc.org While challenging for a highly substituted compound, biosynthetic pathways in engineered microorganisms are an emerging frontier for producing functionalized aromatics. nih.gov

Safer Solvents and Reaction Conditions: Utilizing less hazardous solvents, such as water or supercritical CO₂, and conducting reactions at ambient temperature and pressure can significantly improve the safety and environmental profile of a synthesis. oiccpress.com

For example, a greener synthesis could involve an enzymatic hydroxylation step, which operates in aqueous media under mild conditions, or the use of a solid acid catalyst for the esterification step to replace corrosive liquid acids. mdpi.com

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, particularly for reaction optimization and scale-up. numberanalytics.comrsc.org By performing reactions in a continuous stream through a reactor, precise control over parameters like temperature, pressure, and residence time can be achieved. numberanalytics.comnih.gov

Key benefits of applying flow chemistry to the synthesis of this compound include:

Enhanced Heat and Mass Transfer: Microreactors have a high surface-area-to-volume ratio, allowing for rapid heating and cooling. rsc.org This is crucial for controlling highly exothermic reactions, such as nitration or halogenation, which might be steps in a synthetic route, thereby improving safety and reducing byproduct formation.

Improved Safety: The small internal volume of flow reactors means that only small quantities of hazardous materials or unstable intermediates are present at any given time, significantly reducing the risk of accidents. nih.gov

Rapid Optimization: The ability to quickly change reaction parameters and see the results in real-time allows for rapid optimization of reaction conditions to maximize yield and purity. numberanalytics.com Design of experiments (DoE) can be integrated with flow systems to efficiently screen a wide range of conditions.

Scalability: Scaling up a reaction in a flow system often involves running the process for a longer duration or using multiple reactors in parallel ("numbering-up"), which is often more straightforward than scaling up batch reactors. rsc.org

A multi-step synthesis could be streamlined by connecting several flow reactors in sequence, where the product of one reaction is fed directly into the next, minimizing handling and purification of intermediates. acs.org

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purity of the final product and any intermediates is critical. A range of standard and advanced techniques would be employed for the purification and isolation of this compound.

Crystallization: This is a primary method for purifying solid organic compounds. The choice of solvent is critical to obtain high purity crystals. For a molecule with polar functional groups like a hydroxyl and an ester, solvents like ethyl acetate (B1210297), hexane/ethyl acetate mixtures, or alcohols could be effective.

Column Chromatography: A versatile technique for separating compounds based on their differential adsorption to a stationary phase. Normal-phase (e.g., silica (B1680970) gel) or reverse-phase chromatography can be used to separate the target compound from starting materials, reagents, and byproducts.

Extraction: Liquid-liquid extraction is used to separate the product from impurities based on their differing solubilities in two immiscible liquid phases (e.g., an organic solvent and an aqueous solution). The phenolic hydroxyl group allows for extraction into a basic aqueous solution, which can be a useful purification strategy.

Distillation: While the final product is likely a solid, precursor materials or intermediates might be liquids that can be purified by distillation, including vacuum distillation for high-boiling point or heat-sensitive compounds.

Table 2: Purification Techniques and Their Applications

Technique Principle Application for this compound & Intermediates
Crystallization Differential solubility of the compound and impurities in a solvent at different temperatures. Primary method for final product purification.
Column Chromatography Differential partitioning of components between a stationary and a mobile phase. Purification of the final product and intermediates when crystallization is ineffective or for separating complex mixtures.
Extraction Differential solubility in immiscible liquids. Work-up procedure to remove water-soluble impurities or to separate the phenolic product from non-acidic impurities.

| Distillation | Separation based on differences in boiling points. | Purification of liquid starting materials or volatile intermediates. |

Scale-Up Considerations for Laboratory to Preparative Synthesis

Transitioning a synthetic route from a laboratory scale (milligrams to grams) to a preparative or pilot scale (kilograms) introduces significant challenges that must be addressed during process development. nalasengineering.com

Heat Transfer and Temperature Control: Reactions that are easily managed in a small flask can become difficult to control on a larger scale due to the decrease in the surface-area-to-volume ratio. This is especially true for exothermic or cryogenic reactions. The use of jacketed reactors, internal cooling coils, or flow chemistry systems is essential for maintaining temperature control. rsc.org

Mixing and Mass Transfer: Ensuring efficient mixing of reactants becomes more challenging in large reactors, which can lead to localized "hot spots," lower yields, and increased byproduct formation. The choice of impeller, stirring speed, and reactor geometry are critical parameters.

Safety: A thorough hazard analysis is required to identify potential risks, such as runaway reactions, toxic gas evolution, or handling of pyrophoric reagents. Procedures must be developed to mitigate these risks. Flow chemistry can offer inherent safety advantages for hazardous reactions. numberanalytics.com

Reagent Addition and Stoichiometry: The rate of addition of reagents can significantly impact the reaction outcome on a large scale. Controlled addition using pumps is often necessary.

Work-up and Isolation: Isolation procedures must be scalable. For example, large-scale filtration can be slow, and extractions require large volumes of solvents. Alternative methods like crystallization directly from the reaction mixture are often preferred.

Cost and Sustainability: The cost of raw materials, solvents, and energy becomes a major factor at scale. The process should be optimized to use cheaper reagents, minimize solvent use, and reduce the number of steps if possible.

Developing a robust and scalable process requires careful consideration of chemical engineering principles alongside the synthetic chemistry to ensure a safe, efficient, and economical production method.

Advanced Spectroscopic and Structural Characterization Studies of Methyl 4 Chloro 2 Fluoro 5 Hydroxybenzoate

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Detailed Structural Elucidation

No experimental ¹H, ¹³C, or ¹⁹F NMR data, including chemical shifts and coupling constants, could be located for Methyl 4-chloro-2-fluoro-5-hydroxybenzoate in published literature or spectral databases.

Chemical Shift Perturbations and Coupling Constant Analysis

Without primary NMR data, an analysis of chemical shift perturbations and coupling constants to elucidate the electronic environment of the nuclei and their spatial relationships is not possible.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

There are no available 2D NMR spectra (COSY, HSQC, HMBC, NOESY) for this compound. Consequently, the assignment of proton-proton and proton-carbon connectivities, as well as through-space correlations for stereochemical analysis, cannot be performed.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Published FT-IR and Raman spectra for this compound are not available. This prevents the identification and analysis of its specific vibrational modes corresponding to its functional groups (e.g., hydroxyl, ester carbonyl, C-F, C-Cl, and aromatic ring vibrations).

Analysis of Hydrogen Bonding Networks

Without vibrational spectroscopy data, a detailed analysis of intra- and intermolecular hydrogen bonding networks involving the hydroxyl group and the ester functionality cannot be conducted.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

There is no high-resolution mass spectrometry data available in the public domain for this compound. As a result, its accurate mass cannot be experimentally confirmed, and its characteristic fragmentation pathways upon ionization cannot be elucidated.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions (if single crystals are available)

No crystallographic information for this compound has been deposited in crystallographic databases. This indicates that a single-crystal X-ray diffraction study has likely not been performed or published, and therefore, its precise solid-state structure, bond lengths, bond angles, and intermolecular interactions remain undetermined.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a technique used to study the electronic transitions within a molecule. For aromatic compounds like this compound, the primary electronic transitions of interest are π → π* and n → π* transitions.

The benzene (B151609) ring and the carbonyl group (C=O) of the ester are the principal chromophores in this molecule. The benzene chromophore typically exhibits three absorption bands, with the most intense one appearing in the vacuum ultraviolet region (below 200 nm) and two less intense bands at longer wavelengths. spcmc.ac.in Substitution on the benzene ring can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption bands. hnue.edu.vn

The substituents on the benzene ring of this compound—chloro, fluoro, hydroxyl, and methyl carboxylate groups—are all expected to influence its UV-Vis spectrum.

Hydroxyl (-OH) and Halogen (-Cl, -F) Groups: These are considered auxochromes, which are groups that, when attached to a chromophore, modify its ability to absorb light. hnue.edu.vn They possess non-bonding electrons (n electrons) that can interact with the π system of the benzene ring through resonance, a phenomenon known as n-π conjugation. spcmc.ac.in This interaction generally leads to a bathochromic (red) shift, moving the absorption maxima to longer wavelengths, and often a hyperchromic effect, increasing the absorption intensity. spcmc.ac.inijermt.org Both the hydroxyl group and halogens are electron-donating through resonance but electron-withdrawing inductively. libretexts.orglibretexts.org For halogens, the inductive effect is typically stronger, but the resonance effect still influences the UV spectrum. libretexts.org

Methyl Carboxylate (-COOCH₃) Group: This group is an electron-withdrawing group and can also extend the conjugation of the benzene ring.

The combined effect of these substituents on the benzene ring is an extension of the conjugated system, which is expected to result in absorption bands at longer wavelengths compared to unsubstituted benzene. The electronic transitions would primarily be π → π* transitions associated with the aromatic system and the carbonyl group. Additionally, the presence of oxygen atoms in the hydroxyl and ester groups introduces the possibility of n → π* transitions, which are typically of lower intensity and may be observed as shoulders on the main absorption bands.

To illustrate the potential UV-Vis absorption characteristics, data for the related compound, Methyl p-hydroxybenzoate, is presented below. It is important to note that the additional chloro and fluoro substituents in the target compound would likely cause further shifts in the absorption maxima. Specifically, the halogen substituents, being auxochromes, would be expected to induce a bathochromic shift relative to Methyl p-hydroxybenzoate.

UV-Vis Absorption Data for a Structurally Related Compound
Compound NameSolventλmax (nm)Molar Absorptivity (ε)Transition Type
Methyl p-hydroxybenzoateMethanol (B129727)254-π → π*

Data for Methyl p-hydroxybenzoate is illustrative and sourced from general spectroscopic data. globalresearchonline.netnist.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives (if applicable)

Chiroptical spectroscopy, such as Circular Dichroism (CD), is a powerful technique for studying chiral molecules—molecules that are non-superimposable on their mirror images. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample.

This compound is an achiral molecule as it possesses a plane of symmetry and does not have any stereogenic centers. Therefore, in its native form, it will not exhibit a Circular Dichroism spectrum.

For a CD spectrum to be observable, a chiral derivative of the compound would need to be synthesized. This could be achieved, for example, by introducing a chiral center elsewhere in the molecule or by forming a complex with a chiral host. A review of the scientific literature indicates that, to date, no synthesis of chiral derivatives of this compound has been reported. Consequently, there are no available Circular Dichroism studies for this compound or its derivatives. Thus, this particular spectroscopic analysis is not applicable at this time.

Reactivity and Mechanistic Investigations of Methyl 4 Chloro 2 Fluoro 5 Hydroxybenzoate

Reactivity of the Ester Moiety

The ester functionality in methyl 4-chloro-2-fluoro-5-hydroxybenzoate is a primary site for chemical transformations, notably hydrolysis and transesterification. The kinetics and mechanisms of these reactions are significantly influenced by the electronic effects of the substituents on the aromatic ring.

Hydrolysis Kinetics and Mechanism (Acidic and Basic Conditions)

The hydrolysis of this compound to 4-chloro-2-fluoro-5-hydroxybenzoic acid and methanol (B129727) can be achieved under both acidic and basic conditions, each proceeding through a distinct mechanism.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the ester group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve proton transfer and elimination of a methanol molecule to yield the carboxylic acid. The rate of acid-catalyzed hydrolysis is influenced by the concentration of the acid catalyst. For many substituted methyl benzoates, the rate of hydrolysis varies with the acid concentration. acs.org The presence of electron-withdrawing groups, such as the chloro and fluoro substituents on the aromatic ring of this compound, is expected to have a modest effect on the rate of acid-catalyzed hydrolysis.

Base-Catalyzed Hydrolysis (Saponification):

The kinetics of saponification are highly sensitive to the nature of the substituents on the aromatic ring. Electron-withdrawing groups, like the chloro and fluoro atoms in the target molecule, are known to increase the rate of saponification by stabilizing the negatively charged transition state and the tetrahedral intermediate. This is due to their inductive (-I) and, in the case of halogens, potential resonance (-M) effects, which make the carbonyl carbon more electrophilic and thus more reactive towards the hydroxide (B78521) nucleophile. Studies on various substituted methyl benzoates have demonstrated this trend. chegg.com

Condition Catalyst General Mechanism Expected Effect of Substituents on Rate
AcidicH₃O⁺Protonation of carbonyl oxygen, followed by nucleophilic attack of water.Modest effect from electron-withdrawing groups.
BasicOH⁻Nucleophilic attack of hydroxide ion on the carbonyl carbon.Rate enhancement by electron-withdrawing groups (Cl, F).

Transesterification Reactions with Various Alcohols

Transesterification is a process where the methyl group of the ester is exchanged with another alkyl group from an alcohol. ucla.edu This reaction can be catalyzed by either acids or bases.

Acid-Catalyzed Transesterification:

Similar to acid-catalyzed hydrolysis, the reaction is initiated by protonation of the carbonyl oxygen. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of methanol lead to the formation of a new ester. The reaction is an equilibrium process, and an excess of the reactant alcohol is often used to drive the reaction to completion. ucla.edu

Base-Catalyzed Transesterification:

In the presence of a strong base, the alcohol is deprotonated to form a more potent nucleophile, the alkoxide ion. The alkoxide then attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate subsequently collapses, eliminating the methoxide (B1231860) ion to yield the new ester.

The reactivity of this compound in transesterification reactions is expected to be influenced by the steric hindrance around the ester group and the electronic nature of the aromatic ring. While the ortho-fluoro substituent might introduce some minor steric hindrance, the strong electron-withdrawing nature of the chloro and fluoro groups should enhance the electrophilicity of the carbonyl carbon, thereby facilitating nucleophilic attack by various alcohols. This suggests that the compound would readily undergo transesterification with a range of primary and secondary alcohols under appropriate catalytic conditions.

Catalyst Type Example Catalyst General Reaction Conditions
AcidSulfuric AcidExcess of the new alcohol, often at elevated temperatures.
BaseSodium MethoxideAnhydrous conditions, with the alkoxide of the new alcohol.
OrganometallicLiHMDSAnhydrous, often aprotic solvent.

Reactivity of the Aromatic Ring

The aromatic ring of this compound possesses a unique reactivity pattern due to the interplay of its various substituents: the electron-withdrawing chloro, fluoro, and methyl carboxylate groups, and the electron-donating hydroxyl group.

Electrophilic Aromatic Substitution Reactions (e.g., Nitration, Sulfonation)

Given the strong activating effect of the hydroxyl group, electrophilic substitution is expected to occur primarily at the positions ortho and para to it. In this compound, the position para to the hydroxyl group is occupied by the fluoro group. The positions ortho to the hydroxyl group are occupied by the chloro group and a hydrogen atom. Therefore, electrophilic substitution is most likely to occur at the position ortho to the hydroxyl group and meta to the methyl carboxylate group.

For example, in a nitration reaction (using a mixture of nitric and sulfuric acids), the incoming nitro group would be directed to the position between the hydroxyl and methyl carboxylate groups. The reaction conditions would need to be carefully controlled to avoid side reactions, such as oxidation of the hydroxyl group.

Nucleophilic Aromatic Substitution Reactions on the Halogenated Positions

The presence of electron-withdrawing groups (fluoro, chloro, and methyl carboxylate) on the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAAr). The fluoro and chloro atoms can act as leaving groups in such reactions. Generally, fluoride (B91410) is a better leaving group than chloride in SNAAr reactions due to its higher electronegativity, which helps to stabilize the intermediate Meisenheimer complex.

The positions of the halogen atoms relative to the other electron-withdrawing groups are crucial. The fluoro group is ortho to the methyl carboxylate group and para to the chloro group, while the chloro group is para to the fluoro group and meta to the methyl carboxylate group. The activating effect of the electron-withdrawing groups is strongest at the ortho and para positions. Therefore, the fluoro group is expected to be more readily displaced by a nucleophile than the chloro group.

For instance, reaction with a nucleophile such as sodium methoxide could potentially lead to the displacement of the fluoride ion, resulting in the formation of a methoxy-substituted aromatic ring.

Directed Metalation Group (DMG) Effects of the Hydroxyl and Ester Groups

Both the hydroxyl and the ester groups can act as directed metalation groups (DMGs). A DMG can direct an organolithium reagent (such as n-butyllithium) to deprotonate a specific ortho position. The lithium atom then coordinates with the heteroatom of the DMG, leading to a lithiated intermediate that can be trapped with an electrophile.

In this compound, the hydroxyl group is a more powerful DMG than the ester group. Therefore, treatment with a strong base like n-butyllithium would be expected to result in deprotonation of the hydroxyl group first, followed by directed ortho-metalation at the position adjacent to the hydroxyl group. This would lead to a dilithiated species. Subsequent reaction with an electrophile would introduce a new substituent at this position. The presence of the other substituents on the ring would influence the regioselectivity of this process.

Reactivity of the Hydroxyl Group

The phenolic hydroxyl group is a dominant functional group in this compound, dictating a significant portion of its chemical reactivity. This group can undergo a variety of reactions, including those that modify the hydroxyl moiety itself and those that are influenced by its presence on the aromatic ring.

Acylation, Alkylation, and Silylation Reactions

The hydroxyl group of this compound can be readily derivatized through acylation, alkylation, and silylation reactions. These transformations are fundamental in synthetic chemistry for protecting the phenolic hydroxyl group or for modifying the molecule's properties.

Acylation involves the reaction of the phenol (B47542) with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine. The base neutralizes the acidic byproduct (e.g., HCl) and facilitates the reaction. This results in the formation of an ester linkage.

Alkylation introduces an alkyl group to the phenolic oxygen, forming an ether. Common alkylating agents include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or sulfates (e.g., dimethyl sulfate). The Williamson ether synthesis, which employs a strong base to deprotonate the phenol to the more nucleophilic phenoxide ion, is a frequently used method. researchgate.net The presence of electron-withdrawing groups on the phenol can necessitate longer reaction times. organic-chemistry.org

Silylation is a common method for protecting the hydroxyl group, converting it into a silyl (B83357) ether. Silylating agents like trimethylsilyl (B98337) chloride (TMSCl) or hexamethyldisilazane (B44280) (HMDS) are often used. researchgate.netsemanticscholar.org These reactions are typically performed under mild and neutral conditions, with ammonia (B1221849) being the only byproduct when using HMDS. semanticscholar.org

The following table summarizes typical reagents and expected products for these reactions with this compound.

Reaction Type Reagent Product Name Product Structure
Acylation Acetyl chlorideMethyl 5-acetoxy-4-chloro-2-fluorobenzoate
Alkylation Methyl iodideMethyl 4-chloro-2-fluoro-5-methoxybenzoate
Silylation Trimethylsilyl chlorideMethyl 4-chloro-2-fluoro-5-(trimethylsilyloxy)benzoate

Oxidation Reactions of the Phenolic Hydroxyl Group

Phenolic hydroxyl groups are susceptible to oxidation, and this reactivity is influenced by the other substituents on the aromatic ring. The oxidation of chlorophenols can be complex, potentially leading to the formation of benzoquinones, and under more forceful conditions, ring-opening to produce aliphatic acids. dss.go.th Electrochemical oxidation has been explored for the remediation of chlorinated phenols, often involving hydroxyl radicals that attack the electrochemically oxidized substrate. dss.go.thacs.org The oxidation potentials of chlorophenols are influenced by pH, with the phenolate (B1203915) form being more easily oxidized than the neutral phenol. dss.go.th In the case of this compound, oxidation could potentially lead to the formation of a quinone-type structure, although the heavily substituted nature of the ring may present steric and electronic barriers to this transformation. Complete oxidation under harsh conditions would lead to mineralization into CO2, water, and inorganic acids. umich.edu

Selective Functionalization Strategies Based on Electronic and Steric Effects

Further functionalization of the aromatic ring of this compound through reactions like electrophilic aromatic substitution is governed by the electronic and steric effects of the existing substituents. fiveable.me The directing effects of these groups determine the position of substitution for an incoming electrophile. youtube.comyoutube.com

The substituents on the benzene (B151609) ring are:

-OH (hydroxyl): A strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. byjus.commlsu.ac.in

-F (fluoro): A deactivating group due to its high electronegativity (inductive effect), but it is also an ortho, para-director because of electron donation through resonance.

-Cl (chloro): Similar to fluorine, it is a deactivating group that directs ortho and para.

-COOCH3 (methyl ester): A deactivating group and a meta-director due to its electron-withdrawing nature through both induction and resonance.

The following table summarizes the electronic and steric influences of the substituents.

Substituent Position Electronic Effect Directing Effect Steric Hindrance
-OHC5Activating (Resonance)Ortho, ParaModerate
-FC2Deactivating (Inductive)Ortho, ParaLow
-ClC4Deactivating (Inductive)Ortho, ParaModerate
-COOCH3C1Deactivating (Resonance & Inductive)MetaHigh

Photochemical Reactivity and Degradation Pathways (non-biological)

Halogenated phenolic compounds can undergo photochemical degradation upon exposure to UV radiation. researchgate.net The degradation pathways for this compound are expected to involve the cleavage of the carbon-halogen bonds. The C-Cl bond is generally more susceptible to photolysis than the C-F bond due to its lower bond dissociation energy.

Potential non-biological degradation pathways include:

Homolytic Cleavage: UV radiation can induce the homolytic cleavage of the C-Cl bond to generate a highly reactive aryl radical. This radical can then participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent or reaction with oxygen.

Hydroxyl Radical Attack: In the presence of photocatalysts like TiO2 or advanced oxidation processes, highly reactive hydroxyl radicals (•OH) are generated. researchgate.netdntb.gov.ua These radicals can attack the aromatic ring, leading to hydroxylation and subsequent ring-opening, ultimately resulting in mineralization to CO2, H2O, HCl, and HF. globethesis.commdpi.com

Reductive Dehalogenation: In the presence of a suitable hydrogen donor, reductive dehalogenation can occur, where the chlorine or fluorine atom is replaced by a hydrogen atom.

The degradation rate and pathways can be influenced by factors such as the wavelength of light, pH, and the presence of other substances in the medium. dntb.gov.ua

Investigations into Reaction Intermediates and Transition States

Understanding the reaction intermediates and transition states is crucial for elucidating the mechanisms of the reactions involving this compound.

In electrophilic aromatic substitution reactions, the key intermediate is a resonance-stabilized carbocation known as an arenium ion or sigma complex. masterorganicchemistry.com The reaction proceeds through a two-step mechanism:

Formation of the sigma complex: The aromatic ring attacks the electrophile, forming a sigma complex where the aromaticity is temporarily disrupted. This is typically the slow, rate-determining step. masterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring.

The stability of the sigma complex is a critical factor in determining the reaction rate and regioselectivity. Electron-donating groups, like the hydroxyl group, stabilize the positive charge in the arenium ion, particularly when the attack is at the ortho or para positions. youtube.com Conversely, electron-withdrawing groups destabilize the intermediate. fiveable.me

The transition state is the highest energy point on the reaction coordinate leading to the formation of the sigma complex. wikipedia.org According to the Hammond postulate, the structure of the transition state for an endergonic step (like the formation of the sigma complex) resembles the product of that step. Therefore, factors that stabilize the sigma complex also lower the energy of the transition state, increasing the reaction rate. fiveable.meacs.org Computational studies can be employed to model the structures and energies of these transition states and intermediates, providing detailed insights into the reaction mechanism. rsc.org

Theoretical and Computational Chemistry Studies of Methyl 4 Chloro 2 Fluoro 5 Hydroxybenzoate

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental tools for determining the molecular structure and electronic properties of organic compounds from first principles.

Density Functional Theory (DFT) and ab initio methods are the most common approaches. DFT, particularly with hybrid functionals like B3LYP, is widely used for its balance of computational cost and accuracy in predicting molecular geometries and electronic properties. researchgate.netresearchgate.net Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), offer higher accuracy but are more computationally demanding. nih.gov

For a molecule like Methyl 4-chloro-2-fluoro-5-hydroxybenzoate, these calculations would begin with a geometry optimization to find the lowest energy arrangement of atoms. This process yields key structural parameters. The substitution of the benzene (B151609) ring with electron-withdrawing groups (Cl, F) and electron-donating groups (OH) is expected to cause slight distortions in the aromatic ring's geometry. researchgate.net

Following optimization, electronic properties are calculated. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive. nih.gov Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack.

Table 1: Illustrative Calculated Molecular Properties for a Substituted Methyl Benzoate (B1203000) (Note: This data is representative of typical DFT calculation outputs for similar molecules and not specific experimental or calculated values for this compound.)

ParameterTypical Calculated ValueSignificance
HOMO Energy-6.5 eVEnergy of the outermost electron orbital; relates to electron-donating ability.
LUMO Energy-1.5 eVEnergy of the lowest empty orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.0 eVIndicates chemical reactivity and stability. researchgate.net
Dipole Moment2.5 DebyeMeasures the overall polarity of the molecule.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are routinely used to predict spectroscopic data, which aids in the interpretation of experimental results.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. nih.govias.ac.in Theoretical predictions are often in good agreement with experimental values, helping to assign complex spectra. nih.gov

IR Spectroscopy: The same DFT calculations used for geometry optimization also yield harmonic vibrational frequencies. These calculated frequencies correspond to the vibrational modes of the molecule (e.g., C=O stretch, O-H bend). Because the calculation assumes a harmonic oscillator and is performed on an isolated gas-phase molecule, the raw frequencies are often systematically overestimated. They are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental IR and Raman spectra. mjcce.org.mk

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities of peaks in a UV-Vis spectrum. researchgate.netscispace.com These calculations can identify the nature of the electronic transitions, such as π→π* or n→π* transitions, which are characteristic of aromatic and carbonyl compounds. scispace.com

Table 2: Representative Predicted vs. Experimental Spectroscopic Data for a Hydroxybenzoate Derivative (Note: This data is for illustrative purposes to show the typical accuracy of computational predictions.)

ParameterPredicted Value (Scaled)Experimental Value
¹³C NMR (C=O)168 ppm167 ppm
¹H NMR (OH)10.5 ppm10.7 ppm
IR Frequency (C=O stretch)1685 cm⁻¹1680 cm⁻¹
UV-Vis λ_max (π→π*)295 nm300 nm

Conformational Analysis and Energy Minima

For flexible molecules, identifying the most stable conformer is critical. This compound has rotational freedom around the C-C bond connecting the ester group to the ring and the C-O bond of the ester. The presence of an ortho-fluorine substituent significantly influences the preferred orientation of the ester group. rsc.orgrsc.org

Computational studies on 2-fluoro methyl benzoates show that the molecule generally adopts a planar geometry, with the ester group being either cis or trans relative to the fluorine atom. rsc.orgrsc.org The trans conformer, where the carbonyl oxygen is oriented away from the fluorine, is typically found to be the more stable arrangement due to reduced steric and electrostatic repulsion. rsc.org A conformational analysis would involve a potential energy surface scan, where the dihedral angle defining the ester's rotation is systematically varied and the energy is calculated at each step. This allows for the identification of energy minima (stable conformers) and the energy barriers that separate them.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can model the entire pathway of a chemical reaction, providing insights into its mechanism and kinetics. This involves identifying the structures of reactants, products, and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate.

For a reaction involving this compound, such as a nucleophilic aromatic substitution or the enzymatic hydroxylation of a similar phenol (B47542), quantum chemical methods can be used to locate the TS. researchgate.netfigshare.com The geometry of the TS reveals the nature of bond-breaking and bond-forming processes. Once the TS is located, frequency calculations are performed; a valid transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. figshare.com The energy difference between the reactants and the transition state defines the activation energy barrier, which is the primary determinant of the reaction rate. For enzymatic reactions, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often employed, where the reacting core is treated with high-level quantum mechanics and the surrounding protein environment is treated with classical molecular mechanics. researchgate.netfigshare.com

Solvent Effects on Molecular Structure and Reactivity

Most chemical processes occur in solution, and the solvent can significantly influence a molecule's properties. Computational models can account for these effects. The Polarizable Continuum Model (PCM) is a common implicit solvation method where the solvent is treated as a continuous dielectric medium. scispace.com This approach is effective for modeling how a solvent's polarity can stabilize charge separation, alter conformational energies, and affect reaction barriers. tandfonline.com

For a polar molecule like this compound, a polar solvent would be expected to stabilize the ground state and potentially influence the relative energies of its conformers. The presence of fluorine can also lead to specific interactions, and studies have shown that fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can have remarkable effects on reactivity, which can be explored computationally. numberanalytics.comrsc.org

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Physical and Chemical Behaviors

QSPR is a computational technique that correlates the structural features of molecules with their physical, chemical, or biological properties. The process involves calculating a set of numerical parameters, known as molecular descriptors, from the computationally optimized structure. researchgate.net

For a series of related benzoic acid derivatives, descriptors could include:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, Mulliken charges.

Topological Descriptors: Molecular connectivity indices.

Physicochemical Descriptors: LogP (octanol-water partition coefficient), molecular weight, polar surface area.

These descriptors are then used to build a mathematical model (e.g., using multiple linear regression or machine learning) that can predict a specific property, such as toxicity, acidity (pKa), or antibacterial activity. nih.govresearchgate.netnih.gov Such models are valuable for screening new compounds and prioritizing experimental work. researchgate.net

Derivatization and Chemical Transformations of Methyl 4 Chloro 2 Fluoro 5 Hydroxybenzoate

Synthesis of Libraries of Structurally Related Analogs

The structural framework of Methyl 4-chloro-2-fluoro-5-hydroxybenzoate is well-suited for the generation of diverse chemical libraries, a cornerstone of modern drug discovery and materials science. The presence of distinct reactive sites allows for a systematic and combinatorial approach to produce a wide array of analogs.

The phenolic hydroxyl group is a prime target for derivatization. Standard O-alkylation reactions with a variety of alkyl halides under basic conditions can introduce a diverse set of ether functionalities. Similarly, O-acylation with acyl chlorides or anhydrides can yield a library of corresponding esters. These reactions are generally high-yielding and can be adapted to high-throughput synthesis platforms.

The methyl ester provides another handle for diversification. Aminolysis of the ester with a broad selection of primary and secondary amines can generate a library of amides, each with unique steric and electronic properties. This transformation can be facilitated by heating or through the use of coupling agents.

Furthermore, the aromatic ring itself, activated by the fluorine and chlorine substituents, presents opportunities for nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions, further expanding the accessible chemical space. For instance, the fluorine atom, being ortho and para to activating groups, could potentially be displaced by certain nucleophiles under specific conditions. The chlorine atom, on the other hand, is an excellent handle for palladium-catalyzed cross-coupling reactions.

A representative virtual library of analogs derived from this compound is presented in the interactive data table below, illustrating the potential for generating significant molecular diversity from this single scaffold.

Parent Compound Reaction Type Reagent Product
This compoundO-AlkylationBenzyl (B1604629) bromideMethyl 5-(benzyloxy)-4-chloro-2-fluorobenzoate
This compoundO-AcylationAcetyl chlorideMethyl 5-(acetyloxy)-4-chloro-2-fluorobenzoate
This compoundAminolysisPiperidine(4-Chloro-2-fluoro-5-hydroxyphenyl)(piperidin-1-yl)methanone
This compoundSuzuki CouplingPhenylboronic acidMethyl 2-fluoro-5-hydroxy-4-phenylbenzoate

Exploration of this compound as a Key Building Block in Multi-Step Synthesis

Beyond its use in generating libraries of simple analogs, this compound serves as a valuable starting material for the linear, multi-step synthesis of more complex target molecules. Its pre-installed functional groups and substitution pattern can be strategically exploited to construct intricate molecular frameworks.

A hypothetical multi-step synthesis could commence with the selective protection of the phenolic hydroxyl group, for instance, as a benzyl ether. This would allow for subsequent manipulation of the ester group without interference from the acidic phenol (B47542). The ester could then be reduced to a primary alcohol using a mild reducing agent like lithium borohydride. This newly formed benzylic alcohol can be a precursor to a variety of other functionalities. For example, it could be oxidized to an aldehyde, which can then participate in olefination or aldol (B89426) reactions to build more complex carbon skeletons.

Alternatively, after protection of the phenol, the chloro-substituent can be utilized in a palladium-catalyzed cross-coupling reaction to introduce a new carbon-carbon or carbon-heteroatom bond. Subsequent deprotection of the phenol and further derivatization at this site would then lead to a highly functionalized and complex molecule that would be challenging to synthesize through other routes.

Strategies for Installing Complex Side Chains or Fused Ring Systems

The introduction of complex side chains and the construction of fused ring systems are critical for exploring the three-dimensional chemical space and for creating novel heterocyclic compounds with potential biological activity.

Installation of Complex Side Chains:

The chloro-substituent on the aromatic ring is a key feature that enables the installation of a wide variety of side chains through transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base is a powerful method for forming new carbon-carbon bonds. This allows for the introduction of aryl, heteroaryl, or alkyl groups at the 4-position.

Sonogashira Coupling: The coupling of terminal alkynes with the chloro-aromatic moiety, catalyzed by palladium and copper, provides a direct route to arylalkynes. These can be further elaborated, for example, through hydration to form ketones or by participating in cycloaddition reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines, anilines, and amides at the 4-position. beilstein-journals.org

Heck Coupling: The reaction with alkenes in the presence of a palladium catalyst can be used to install vinyl side chains, which are valuable handles for further functionalization.

Construction of Fused Ring Systems:

This compound can also serve as a precursor for the synthesis of fused heterocyclic systems. This typically involves the initial installation of a side chain that contains a reactive functionality, followed by an intramolecular cyclization reaction.

For example, O-alkylation of the phenolic hydroxyl with a reagent containing a terminal alkyne, such as propargyl bromide, would yield an alkyne-tethered intermediate. This intermediate could then undergo an intramolecular cyclization, such as a gold- or silver-catalyzed hydroalkoxylation, to form a furan (B31954) or pyran ring fused to the benzene (B151609) core.

Similarly, a side chain containing a carboxylic acid or an amino group could be introduced via a Suzuki coupling. Subsequent intramolecular amidation or esterification could then lead to the formation of fused lactones or lactams.

Modification of the Ester Group and Phenolic Hydroxyl Group for Diverse Chemical Applications

The selective modification of the ester and phenolic hydroxyl groups is fundamental to the utility of this compound as a synthetic building block. The differential reactivity of these two functional groups allows for a high degree of control over the synthetic outcome.

Modification of the Ester Group:

Hydrolysis (Saponification): The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using sodium hydroxide (B78521) or lithium hydroxide) followed by acidic workup. This carboxylic acid is a versatile intermediate that can be converted into acyl chlorides, amides, or other esters.

Reduction: The ester can be reduced to a primary alcohol using reducing agents such as lithium aluminum hydride or diisobutylaluminium hydride. This transformation provides access to a different class of derivatives.

Amidation: As mentioned previously, direct reaction with amines can form amides. This is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule.

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can be used to exchange the methyl group for a different alkyl or aryl group, which can be useful for altering properties like solubility or for introducing a cleavable protecting group.

Modification of the Phenolic Hydroxyl Group:

Ether Formation (O-Alkylation): The acidic proton of the phenolic hydroxyl group can be removed by a base, and the resulting phenoxide can act as a nucleophile to displace a leaving group from an alkyl halide (Williamson ether synthesis). This allows for the introduction of a wide variety of ether functionalities.

Ester Formation (O-Acylation): The phenol can be acylated using acyl chlorides or anhydrides in the presence of a base to form phenyl esters. These esters can serve as protecting groups or can be a desired final functionality.

Protection: The phenolic hydroxyl often requires protection during multi-step syntheses to prevent unwanted side reactions. Common protecting groups for phenols include benzyl ethers, silyl (B83357) ethers (e.g., TBDMS), and methyl ethers.

The table below summarizes some of the key transformations of the ester and phenolic hydroxyl groups of this compound.

Functional Group Reaction Type Reagent(s) Product Functional Group
Methyl EsterHydrolysisNaOH, H₃O⁺Carboxylic Acid
Methyl EsterReductionLiAlH₄Primary Alcohol
Methyl EsterAmidationR₂NHAmide
Phenolic HydroxylO-AlkylationR-X, BaseEther
Phenolic HydroxylO-AcylationRCOCl, BaseEster

Advanced Analytical Methodologies for Detection and Quantification Non Clinical

Development of Chromatographic Methods (HPLC, GC) for Purity Assessment and Quantification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for the purity assessment and quantification of Methyl 4-chloro-2-fluoro-5-hydroxybenzoate. These methods separate the target analyte from impurities and matrix components, allowing for its accurate measurement.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of polar aromatic compounds like this compound. researchgate.netnih.gov The separation is typically achieved on a non-polar stationary phase (e.g., C8 or C18) with a polar mobile phase. researchgate.net Method development involves optimizing parameters such as the mobile phase composition (e.g., methanol (B129727) or acetonitrile (B52724) mixed with water and modifiers like acids), flow rate, and column temperature to achieve optimal separation and peak shape. researchgate.netekb.eg Quantification is typically performed using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits maximum absorbance. researchgate.net

A typical RP-HPLC method for the analysis of benzoates can be adapted for this compound. The validation of such a method would ensure its accuracy, precision, linearity, and sensitivity for routine quality control. nih.gov

Interactive Data Table: Example HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Injection Volume 10 µL
Column Temperature 30 °C
Expected Retention Time 5-7 minutes

Gas Chromatography (GC)

For volatile and thermally stable compounds, GC is a powerful technique for separation and quantification. chula.ac.th While phenolic compounds can sometimes require derivatization to increase their volatility and thermal stability, GC analysis of this compound may be feasible. nih.gov In GC, the sample is vaporized and separated in a capillary column. The choice of the stationary phase is critical for achieving good resolution. thermofisher.com A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification. For halogenated compounds, an electron capture detector (ECD) can also provide high sensitivity.

Hyphenated Techniques (LC-MS, GC-MS, LC-NMR) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are invaluable for the analysis of complex mixtures and the unambiguous identification of analytes.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. nih.govglsciences.com This technique is particularly useful for identifying and quantifying this compound in complex matrices. acgpubs.org The mass spectrometer provides information about the molecular weight and fragmentation pattern of the analyte, which aids in its structural confirmation. researchgate.net LC-MS/MS, a tandem mass spectrometry technique, offers even greater selectivity and sensitivity for trace-level analysis. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. asianpubs.orgresearchgate.net It provides excellent separation and definitive identification of components in a mixture based on their mass spectra. nih.govthermofisher.com For halogenated aromatic compounds like this compound, GC-MS is a preferred method due to its high resolving power and sensitivity. asianpubs.org

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR)

LC-NMR is a powerful tool for the direct structural elucidation of compounds separated by HPLC. globalresearchonline.netnih.gov By coupling the HPLC system to an NMR spectrometer, it is possible to obtain detailed structural information on the analyte and any impurities present in the sample without the need for prior isolation. globalresearchonline.netnih.gov This technique is particularly useful for identifying unknown impurities or degradation products in samples of this compound.

Electrochemical Methods for Detection and Redox Behavior

Electrochemical methods offer a sensitive and often cost-effective approach for the detection and quantification of electroactive compounds. The phenolic hydroxyl group and the halogen substituents on the aromatic ring of this compound make it a candidate for electrochemical analysis. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to study its redox behavior and for quantitative measurements. bohrium.comnih.gov

The oxidation of the phenolic group can be monitored at a suitable electrode surface, such as a glassy carbon electrode. mdpi.com The potential at which oxidation occurs can provide qualitative information, while the current measured is proportional to the concentration of the analyte. mdpi.com The development of an electrochemical sensor for this compound would involve optimizing parameters like the electrode material, supporting electrolyte, and pH. wiley.com

Interactive Data Table: Example Electrochemical Parameters for the Detection of a Substituted Phenol (B47542)

ParameterCondition
Working Electrode Glassy Carbon Electrode
Reference Electrode Ag/AgCl
Auxiliary Electrode Platinum Wire
Supporting Electrolyte 0.1 M Phosphate Buffer (pH 7.0)
Technique Differential Pulse Voltammetry (DPV)
Potential Range 0.2 V to 1.0 V
Oxidation Peak Potential ~0.65 V

Spectroscopic Techniques for In-Situ Reaction Monitoring

Spectroscopic techniques that allow for real-time monitoring of chemical reactions are crucial for understanding reaction kinetics, mechanisms, and for process optimization. For the synthesis or transformation of this compound, in-situ spectroscopic methods can provide valuable insights.

Techniques such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can be used to monitor the disappearance of reactants and the appearance of products in real-time. These vibrational spectroscopic methods provide information about the functional groups present in the reaction mixture.

Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for in-situ reaction monitoring. By acquiring NMR spectra at different time points during a reaction, it is possible to track the concentration of various species and gain a detailed understanding of the reaction progress. nih.gov

Applications and Emerging Roles of Methyl 4 Chloro 2 Fluoro 5 Hydroxybenzoate in Chemical Science and Technology Non Clinical

Role as a Precursor in the Synthesis of Advanced Organic Materials

The structure of Methyl 4-chloro-2-fluoro-5-hydroxybenzoate, a substituted phenol (B47542), makes it a promising building block for the synthesis of advanced fluorinated polymers. Fluoropolymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low dielectric constants, which make them suitable for a wide range of applications in industries such as aerospace, electronics, and petrochemicals. mdpi.com The presence of both fluorine and chlorine atoms, alongside a reactive hydroxyl group, allows for its incorporation into polymer backbones through various polymerization techniques.

For instance, fluorinated and terminated poly(arylene ether)s can be synthesized through the nucleophilic reaction of diphenol compounds with decafluorodiphenyl monomers. mdpi.com By analogy, this compound could potentially serve as a comonomer in such reactions, where the hydroxyl group participates in the formation of ether linkages. The resulting polymers would possess a unique combination of properties imparted by the chloro and fluoro substituents.

Furthermore, the ester group could be hydrolyzed to a carboxylic acid, providing another reactive site for polymerization, such as in the formation of polyesters or polyamides. The synthesis of fluorinated polyurethanes, for example, often involves the reaction of fluorinated diols or polyester (B1180765) diols with diisocyanates. mdpi.com Derivatives of this compound could potentially be developed to serve as monomers in the creation of such high-performance polymers.

The incorporation of this compound into polymer structures can lead to materials with tailored properties. For example, the presence of fluorine can enhance hydrophobicity and thermal stability, while the chlorine atom may influence solubility and reactivity. Research into the synthesis of fluorinated polyphenyl ethers has demonstrated that polyfluorinated cyclohexadienones can react with substituted phenols to create branched polymers with functional groups. researchgate.net This suggests a potential pathway for integrating this compound into complex macromolecular architectures.

Below is a table summarizing potential polymer types that could be synthesized using this compound as a precursor:

Polymer TypePotential Synthetic RouteKey Properties
Poly(arylene ether)sNucleophilic aromatic substitution with a dihaloaromatic monomer.High thermal stability, chemical resistance, low dielectric constant.
PolyestersPolycondensation of the diol derivative with a dicarboxylic acid.Good mechanical properties, thermal stability.
PolyurethanesReaction of the diol derivative with a diisocyanate.Elasticity, abrasion resistance, chemical resistance.

Applications in Catalyst Design and Ligand Synthesis

Substituted benzoates and phenolic compounds are widely used as ligands in the synthesis of organometallic complexes that can function as catalysts. mdpi.comresearchgate.net The electronic properties of the ligands, influenced by their substituents, play a crucial role in determining the catalytic activity of the metal center. researchgate.net this compound, with its combination of electron-withdrawing (chloro and fluoro) and electron-donating (hydroxyl) groups, presents an interesting ligand scaffold.

The coordination of this molecule to a metal center can occur through the hydroxyl group or the carboxylate functionality (after hydrolysis of the ester). The presence of halogens can influence the Lewis acidity of the metal center, thereby affecting its catalytic performance. For example, transition metal complexes with benzoate (B1203000) derivative ligands have been synthesized and their structural and magnetic properties investigated. researchgate.net The electronic effects of the substituents on the benzoate ring were found to directly impact the HOMO/LUMO energy levels of the complexes. researchgate.net

The following table outlines potential catalytic applications for metal complexes derived from this compound:

Type of CatalysisPotential Metal CenterRole of the Ligand
Oxidation ReactionsCopper(II), Iron(II), Manganese(II)Modulates the redox potential and substrate binding of the metal center.
Cross-Coupling ReactionsPalladium(II), Nickel(II)Influences the electronic properties of the metal, affecting oxidative addition and reductive elimination steps.
PolymerizationZirconium(IV), Titanium(IV)Steric and electronic properties of the ligand can control polymer chain growth and stereochemistry.

Use as a Model Compound for Studying Halogen and Hydroxyl Interactions in Aromatic Systems

The study of non-covalent interactions is fundamental to understanding molecular recognition, crystal engineering, and biological processes. wikipedia.org this compound provides an excellent model system for investigating the interplay of various non-covalent interactions, including hydrogen bonding and halogen bonding, within a single molecule and in the solid state.

The presence of a hydroxyl group (a hydrogen bond donor and acceptor) and halogen atoms (potential halogen bond donors and hydrogen bond acceptors) on the same aromatic ring allows for detailed spectroscopic and computational studies of these interactions. rsc.orgnih.gov For example, theoretical and spectroscopic investigations of 2-halophenols have been conducted to determine the presence and strength of intramolecular hydrogen bonds. rsc.org It was found that weak hydrogen bonding exists in 2-chloro, 2-bromo, and 2-iodophenol, but is less significant in 2-fluorophenol. rsc.org

Computational methods, such as Density Functional Theory (DFT), can be employed to analyze the structures and energies of different conformers of this compound, elucidating the preferred orientations of the hydroxyl and ester groups and the nature of intramolecular interactions. Such studies can provide insights into how the electronic character of the aromatic ring is influenced by the competing effects of the different substituents.

Furthermore, the crystal structure of this compound would reveal the intermolecular interactions that govern its solid-state packing. The interplay between hydrogen bonds involving the hydroxyl group and potential halogen bonds involving the chlorine and fluorine atoms would be of significant interest to crystallographers and materials scientists. The study of halogen-bonded complexes has gained considerable attention for the development of new materials, such as liquid crystals. whiterose.ac.uk

Key interactions that can be studied using this compound as a model compound are summarized in the table below:

Type of InteractionFunctional Groups InvolvedSignificance
Intramolecular Hydrogen BondingHydroxyl group and adjacent fluorine or ester carbonyl group.Influences the conformation and reactivity of the molecule.
Intermolecular Hydrogen BondingHydroxyl groups of neighboring molecules.Dictates the packing arrangement in the solid state and influences physical properties like melting point.
Halogen BondingChlorine or fluorine atom with an electron-rich region of a neighboring molecule.Contributes to the stability of the crystal lattice and can be utilized in the design of supramolecular assemblies.
π-π StackingAromatic rings of adjacent molecules.Affects the electronic properties and crystal packing.

Contribution to the Development of New Synthetic Reagents

Halogenated aromatic compounds are versatile intermediates in organic synthesis, often serving as precursors for the formation of new carbon-carbon and carbon-heteroatom bonds. The presence of both chlorine and fluorine atoms on the aromatic ring of this compound offers opportunities for selective functionalization, thus contributing to the development of new synthetic reagents.

One of the most significant applications of halogenated aromatic compounds is in the preparation of Grignard reagents. wikipedia.org These organomagnesium compounds are powerful nucleophiles used to form new carbon-carbon bonds. wikipedia.org While the formation of Grignard reagents from aryl fluorides is generally difficult, the chlorine atom in this compound could potentially be converted to a Grignard reagent, provided the acidic proton of the hydroxyl group is protected. wikipedia.org This would create a nucleophilic aromatic species that could react with a variety of electrophiles.

The halogen atoms also serve as handles for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. The differential reactivity of the C-Cl and C-F bonds could allow for sequential and site-selective coupling reactions, leading to the synthesis of complex, highly substituted aromatic compounds.

Furthermore, the hydroxyl group can be derivatized to introduce other functionalities or to act as a directing group in electrophilic aromatic substitution reactions. The ester group can be reduced to an alcohol or converted to other functional groups, further expanding the synthetic utility of this molecule. The combination of these reactive sites makes this compound a valuable scaffold for the synthesis of novel building blocks and reagents for organic synthesis.

The table below highlights some potential synthetic transformations of this compound for the development of new reagents:

Reaction TypeReagents and ConditionsProduct Type
Grignard Reagent FormationMg, THF (after protection of OH group)Arylmagnesium halide
Suzuki CouplingPd catalyst, boronic acid/ester, baseBiaryl compound
EtherificationAlkyl halide, baseAryl ether
Ester HydrolysisNaOH, H₂O then H₃O⁺Carboxylic acid

Environmental Fate and Degradation Studies in Abiotic Systems (e.g., photodegradation in water/air)

The environmental fate of halogenated organic compounds is of significant concern due to their potential for persistence and toxicity. researchgate.netnumberanalytics.com Per- and polyfluoroalkyl substances (PFAS), for instance, are known as "forever chemicals" because of the extreme stability of the carbon-fluorine bond, leading to their persistence in the environment. researchgate.neteuropa.eu While this compound is not a PFAS, its halogenated aromatic structure warrants investigation into its environmental behavior.

Abiotic degradation processes, such as photodegradation in water and air, are important pathways for the transformation of organic pollutants. The photochemical behavior of halophenols in aqueous solutions has been studied, and it has been shown that the primary step in their degradation is often the cleavage of the carbon-halogen bond. nih.gov The position of the halogen on the aromatic ring and the nature of the halogen itself can influence the degradation rate and the products formed. nih.gov

For this compound, photodegradation in aqueous systems would likely involve the homolytic or heterolytic cleavage of the C-Cl bond, which is generally weaker than the C-F bond. This could lead to the formation of fluorinated and hydroxylated benzoic acid derivatives. Further degradation could proceed through the opening of the aromatic ring.

The persistence of fluorinated organic compounds in the environment is a well-documented issue. nih.gov The C-F bond is highly resistant to both chemical and biological degradation. nih.gov Therefore, it is expected that the fluorinated portion of this compound would be more resistant to degradation than the chlorinated part. Studies on the anaerobic degradation of fluorinated aromatic compounds have shown that they are often recalcitrant under various conditions. mdpi.com

The following table summarizes key aspects of the potential environmental fate of this compound in abiotic systems:

Degradation ProcessKey FactorsPotential Transformation Products
Photodegradation in WaterUV light, pH, dissolved oxygenDechlorinated and hydroxylated benzoic acid derivatives.
Atmospheric DegradationReaction with hydroxyl radicalsRing-opened products, smaller organic acids.
PersistenceStrength of the C-F bondFluorinated degradation intermediates may be persistent.

Future Research Directions and Unresolved Challenges in Methyl 4 Chloro 2 Fluoro 5 Hydroxybenzoate Chemistry

Exploration of Novel Catalytic Systems for its Synthesis and Derivatization

The efficient synthesis and subsequent derivatization of Methyl 4-chloro-2-fluoro-5-hydroxybenzoate are paramount for its broader application. Future research should focus on the development of novel catalytic systems that offer improved yields, selectivity, and milder reaction conditions.

Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of fluorinated aromatic compounds and represents a promising avenue for the synthesis of this compound. mdpi.com The use of transition metal and organic photocatalysts could enable direct C-H fluorination and other functionalizations under ambient conditions. mdpi.com Furthermore, transition metal catalysts, including those based on palladium, copper, nickel, and iron, have shown great promise in the cross-coupling reactions of aryl halides and phenolic derivatives. nih.govmdpi.com Exploring these catalysts for the derivatization of this compound could lead to a diverse range of novel compounds with potential applications in pharmaceuticals and materials science. numberanalytics.com

Catalytic SystemPotential Application for this compoundExpected Advantages
Visible-Light Photoredox CatalysisDirect C-H functionalization at various positions on the aromatic ring.Mild reaction conditions, high selectivity, use of light as a renewable energy source. mdpi.com
Palladium CatalysisSuzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions at the chloro- position.High efficiency, broad substrate scope, well-established methodologies. mdpi.comresearchgate.net
Copper CatalysisUllmann-type coupling reactions, trifluoromethylation.Cost-effective, versatile for C-O, C-N, and C-S bond formation. nih.gov
Nickel and Iron CatalysisGreener alternatives to palladium for cross-coupling reactions.Abundant and less toxic metals, promoting sustainable chemistry. mdpi.com

Understanding Complex Reaction Mechanisms at the Molecular Level

A thorough understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for optimizing existing methods and designing new ones. The interplay of the chloro, fluoro, hydroxyl, and methyl ester substituents creates a complex electronic and steric environment that influences reactivity.

Computational chemistry, particularly density functional theory (DFT), can provide invaluable insights into reaction pathways, transition states, and the roles of catalysts and substituents. researchgate.netajpchem.org By modeling potential reaction mechanisms, researchers can predict the most favorable conditions for desired transformations and understand the origins of chemo- and regioselectivity. acs.orgnih.gov For instance, computational studies can elucidate the mechanism of nucleophilic aromatic substitution, electrophilic aromatic substitution, and metal-catalyzed cross-coupling reactions involving this molecule.

Development of Chemo- and Regioselective Transformations

The presence of multiple reactive sites in this compound poses a significant challenge in achieving chemo- and regioselectivity. The phenolic hydroxyl group can direct electrophilic substitution to the ortho and para positions, while the chloro and fluoro substituents also influence the reactivity of the aromatic ring. nih.gov

Future research should focus on developing synthetic methodologies that allow for the selective functionalization of a specific position on the molecule. This could involve the use of directing groups, tailored catalysts, or carefully controlled reaction conditions. nih.gov Achieving high regioselectivity is essential for the synthesis of well-defined derivatives with specific properties and biological activities. For example, methods for the selective C-H functionalization of phenols are an active area of research and could be adapted for this specific substrate. nih.gov

TransformationTarget PositionPotential Strategy
Alkylation/ArylationOrtho to hydroxylDirecting group-assisted C-H activation. nih.gov
HalogenationSpecific C-H positionRegioselective halogenating agents and catalysts.
NitrationSpecific C-H positionControl of reaction conditions (temperature, solvent).
Cross-CouplingChloro positionSelective palladium or nickel catalysts. mdpi.com

Integration into Sustainable and Circular Chemical Processes

The principles of green chemistry are increasingly important in modern organic synthesis. mdpi.comnumberanalytics.com Future research on this compound should prioritize the development of sustainable and circular chemical processes. This includes the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions. mdpi.com

The development of catalytic systems that can be recycled and reused is a key aspect of sustainable chemistry. numberanalytics.com Furthermore, exploring the potential for the degradation and detoxification of halogenated phenols through photocatalytic or enzymatic processes could contribute to a circular economy approach, where waste products are transformed into valuable resources. nih.govmdpi.com

Expanding its Utility as a Versatile Synthetic Scaffold

This compound is a valuable building block for the synthesis of more complex molecules. cymitquimica.com Its trifunctional aromatic core can be elaborated to generate a wide variety of heterocyclic scaffolds, which are prevalent in medicinal chemistry. nih.gov

Future research should aim to expand the synthetic utility of this compound by demonstrating its application in the synthesis of novel bioactive molecules and functional materials. This could involve multi-step synthetic sequences where each functional group is sequentially modified to build molecular complexity. The development of diverse libraries of compounds derived from this compound could be a valuable resource for drug discovery and materials science research. nih.gov

Q & A

Q. What are the established synthetic routes for Methyl 4-chloro-2-fluoro-5-hydroxybenzoate, and what factors influence yield optimization?

  • Methodological Answer : The synthesis typically involves halogenation and esterification steps. For example, halogenation of a benzoic acid precursor (e.g., 5-hydroxybenzoic acid) using agents like SOCl₂ or PCl₃ introduces chlorine and fluorine substituents. Esterification with methanol under acidic or catalytic conditions (e.g., H₂SO₄ or DCC/DMAP) forms the methyl ester. Yield optimization depends on reaction temperature, stoichiometry of halogenating agents, and protection of the hydroxyl group to prevent side reactions. Evidence from analogous compounds (e.g., Methyl 3-chloro-5-fluoro-4-hydroxybenzoate) suggests that controlled stepwise halogenation improves regioselectivity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and ester functionality.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected m/z for C₈H₆ClFO₃: ~204.56).
  • HPLC : Reverse-phase chromatography to assess purity (>95% is typical for research-grade material).
  • X-ray Crystallography : For definitive structural confirmation if crystalline .

Q. What are the stability considerations for storing and handling this compound?

  • Methodological Answer : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis of the ester group or oxidation of the hydroxyl group. Avoid exposure to moisture and strong bases. Stability studies on similar esters (e.g., Methyl 5-fluoro-2-hydroxybenzoate) indicate a shelf life of >12 months under these conditions .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., overlapping NMR signals) be resolved for this compound?

  • Methodological Answer :
  • Use 2D NMR (COSY, HSQC, HMBC) to resolve signal overlap and assign coupling patterns.
  • Computational Modeling : Density Functional Theory (DFT) calculations to predict chemical shifts and compare with experimental data.
  • Isotopic Labeling : Introduce 19^{19}F or 13^{13}C labels to track specific substituents.
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., Methyl 3-chloro-5-fluoro-4-hydroxybenzoate) to identify characteristic peaks .

Q. What experimental strategies can elucidate the electronic effects of substituents on the reactivity of this compound?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction rates of ester hydrolysis or nucleophilic aromatic substitution under varying pH and temperature.
  • Hammett Plots : Correlate substituent σ values (Cl: +0.23, F: +0.06) with reaction rates to quantify electronic contributions.
  • DFT Calculations : Map electrostatic potential surfaces to predict reactive sites.
  • Comparative Synthesis : Synthesize analogs (e.g., replacing Cl with Br or F with CF₃) and compare reactivity .

Q. How can researchers design a regioselective derivatization protocol for the hydroxyl group in this compound?

  • Methodological Answer :
  • Protection Strategies : Use silyl ethers (e.g., TBSCl) or acetyl groups to temporarily protect the hydroxyl group during halogenation or esterification.
  • Catalytic Functionalization : Employ transition-metal catalysts (e.g., Pd for cross-coupling) to selectively modify the aromatic ring without affecting the ester or hydroxyl groups.
  • Enzymatic Methods : Lipases or esterases for enantioselective modifications. Evidence from similar benzoates shows >80% selectivity with immobilized Candida antarctica lipase .

Q. What methodologies address contradictions in biological activity data for halogenated benzoates?

  • Methodological Answer :
  • Dose-Response Studies : Test across a broad concentration range (nM to mM) to identify non-linear effects.
  • Target-Specific Assays : Use enzyme inhibition assays (e.g., cytochrome P450) or receptor-binding studies to isolate mechanisms.
  • Metabolite Profiling : LC-MS/MS to identify degradation products that may contribute to observed bioactivity.
  • Structural-Activity Relationship (SAR) : Compare with analogs (e.g., Methyl 3-chloro-4-hydroxybenzoate) to pinpoint substituent roles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.